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Compound of Interest

Compound Name:
1-(3,5-Chlorophenyl)-2-

methoxyethanone

Cat. No.: B1358070

Get Quote

Part 1: Executive Technical Summary
Compound Identity:

Chemical Name: 1-(3,5-Dichlorophenyl)-2-methoxyethanone

Systematic Name: 2-Methoxy-1-(3,5-dichlorophenyl)ethan-1-one

Molecular Formula: C

H

Cl

O

[1]

Molecular Weight: 219.06 g/mol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1358070#bc-rfq
https://www.guidechem.com/encyclopedia/3-5-dichloro-2-methoxyacetophe-dic1743844.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358070?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Role: Pharmaceutical Intermediate (Building block for antifungal azoles, kinase inhibitors,

and agrochemical isoxazolines).

Operational Context: This compound functions as a lipophilic, electrophilic aromatic ketone. In

drug discovery, it often serves as a precursor to chiral amino-alcohols or as a scaffold for ether-

linked pharmacophores. Its safety profile is dominated by the 3,5-dichlorophenyl moiety

(increasing bioavailability and skin permeability) and the

-methoxy ketone motif (potential for metabolic activation or irritation).

Critical Expert Insight: While less volatile and lachrymatory than its common precursor,

-bromo-3,5-dichloroacetophenone, this compound retains significant irritant

properties. It should be handled as a potential sensitizer due to its ability to act as a

hapten following metabolic demethylation.

Part 2: Physicochemical & Hazard Profile
The following data is synthesized from computational models (ACD/Labs, EPISuite) and read-

across data from structurally homologous chloroacetophenones.

Table 1: Physicochemical Properties
(Predicted/Experimental)
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Property Value / Range Technical Implication

Physical State
Solid (Crystalline) or Viscous

Oil

Likely low melting point;

dust/aerosol control is critical.

Melting Point 45°C – 55°C (Estimated)
May liquefy during transport or

exothermic reactions.

Boiling Point ~280°C (at 760 mmHg)
Low volatility at RT, but vapors

form during reflux.

LogP (Octanol/Water) ~3.2 – 3.5
High Lipophilicity. Readily

penetrates epidermis.

Flash Point >110°C
Combustible but not

Flammable (Class IIIB).

Solubility DMSO, DCM, Ethyl Acetate

Incompatible with aqueous

waste streams; requires

organic solvent disposal.

Hazard Identification (GHS Classification)
Based on the Structure-Activity Relationship (SAR) of

-substituted acetophenones:

Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.

H411: Toxic to aquatic life with long lasting effects (due to dichlorophenyl stability).

Part 3: Risk Assessment & Toxicology Mechanisms
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Mechanism of Toxicity
Direct Irritation: The ketone moiety, activated by the electron-withdrawing chlorine atoms on

the ring, increases the acidity of the

-protons, facilitating interactions with mucosal membranes.

Metabolic Activation: The methoxy group can undergo O-demethylation by Cytochrome P450

enzymes (e.g., CYP2D6 or CYP3A4), yielding 1-(3,5-dichlorophenyl)-2-hydroxyethanone.

This metabolite can further oxidize to the corresponding aldehyde (glyoxal derivative), which

is highly reactive toward proteins (Schiff base formation).

Diagram 1: Metabolic & Reactivity Logic
This workflow illustrates the potential bio-activation pathways necessitating containment.

Safety Barrier

1-(3,5-Dichlorophenyl)-
2-methoxyethanone

CYP450
(O-Demethylation)

Liver/Tissue 1-(3,5-Dichlorophenyl)-
2-hydroxyethanone

Reactive Glyoxal
Intermediate

Oxidation Protein Adducts
(Sensitization/Toxicity)

Covalent Binding

Click to download full resolution via product page

Caption: Predicted metabolic activation pathway leading to potential protein adduction and

sensitization.

Part 4: Safe Handling & Engineering Controls
The "Why" Behind the Protocol
Standard laboratory practice is insufficient because the lipophilicity (LogP > 3) of this

compound allows it to bypass the stratum corneum. Latex gloves are permeable to

halogenated aromatics; therefore, Nitrile (minimum 5 mil) or Laminate gloves are required.

Protocol: Handling & Containment
Engineering Controls:
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Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

Secondary: If handling solids >10g, use a powder weighing funnel to minimize dust

generation.

Personal Protective Equipment (PPE) Matrix:

Eyes: Chemical Splash Goggles (ANSI Z87.1). Reason: Methoxy ketones can cause

corneal opacity.

Skin: Nitrile gloves (double-gloved recommended). Change immediately upon splash.

Respiratory: If fume hood is unavailable or during spill cleanup, use a half-mask respirator

with P100/OV (Organic Vapor) cartridges.

Experimental Setup (Self-Validating Step):

Before heating: Ensure the condenser water is flowing and the system is under a slight

positive pressure of inert gas (Nitrogen/Argon).

Validation: Check the scrubber/trap. If the synthesis involves the bromo-precursor, ensure

a thiosulfate trap is active to neutralize any escaping lachrymators.

Part 5: Synthesis & Stability (Contextual Safety)
Understanding the synthesis source is critical for safety. This compound is typically synthesized

via the substitution of

-bromo-3,5-dichloroacetophenone.

Impurity Hazard: The starting material (bromo-compound) is a severe lachrymator. Even

0.1% residue in the final product can cause respiratory distress.

Stability: Stable under standard conditions.[2] Avoid strong oxidizing agents (e.g., KMnO

, Nitric Acid) which can cleave the ether linkage or oxidize the aromatic ring.

Diagram 2: Synthesis & Risk Workflow
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Decision logic for handling the compound based on its purity and precursor residue.

Start: Synthesis/Usage

Check Precursor:
Is it the Bromo-analog?

Risk: Lachrymator Residue

Yes

Standard Irritant Risk

No

USE THIOSULFATE TRAP
& Full Face Respirator
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TLC/LCMS Check:
Confirm Bromo consumption

Click to download full resolution via product page

Caption: Operational logic for determining PPE based on synthetic origin and impurity risks.

Part 6: Emergency Response Protocols
Accidental Release (Spill)

Small Spill (<10 mL/g): Absorb with vermiculite or sand. DO NOT use combustible materials

like sawdust (potential reaction with dichlorophenyl moiety).

Large Spill: Evacuate area. Use SCBA (Self-Contained Breathing Apparatus).

Decontamination: Wash surface with 10% ethanolic surfactant solution, followed by water.
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First Aid
Eye Contact: Rinse immediately with water for 15 minutes. Crucial: Lift eyelids to remove

trapped lipophilic residues.

Skin Contact: Wash with soap and water (lipophilic compounds require soap for removal;

water alone is ineffective).

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel

only).

Fire Fighting
Media: Dry chemical, CO

, or alcohol-resistant foam.

Hazard: Combustion produces Hydrogen Chloride (HCl) and Chlorine gas (Cl

). Firefighters must wear full turnout gear and SCBA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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